1-Bromo-4-(3-bromopropyl)benzene
Overview
Description
The compound 1-Bromo-4-(3-bromopropyl)benzene is a brominated aromatic molecule that is structurally characterized by a benzene ring substituted with a bromine atom and a 3-bromopropyl group at the para position. This compound is not directly discussed in the provided papers, but its structural relatives and synthesis methods can offer insights into its properties and potential applications.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of various ethynylferrocene compounds of 1,3,5-tribromobenzene . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a structurally related compound, has been achieved and characterized, suggesting that a similar approach could be applied to synthesize 1-Bromo-4-(3-bromopropyl)benzene .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, with the potential for rotational isomers as indicated by the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br and C–Br···π, which could also be relevant to the structure of 1-Bromo-4-(3-bromopropyl)benzene .
Chemical Reactions Analysis
Brominated benzene compounds can undergo various chemical reactions, including Suzuki coupling reactions, as demonstrated with bromo-functionalized 1,2-bis(trimethylsilyl)benzenes . The reactivity of the bromine substituents in these compounds suggests that 1-Bromo-4-(3-bromopropyl)benzene could also participate in similar coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by the presence of bromine and other substituents. For instance, the electrochemical studies of ferrocenylethynyl derivatives of tribromobenzene show chemically reversible oxidations, which could hint at the electrochemical behavior of 1-Bromo-4-(3-bromopropyl)benzene . The metastable ion and collision-induced dissociation study of 3-phenyl-1-bromopropane provides insights into the behavior of brominated aromatic compounds under certain conditions, which may be extrapolated to understand the properties of 1-Bromo-4-(3-bromopropyl)benzene .
Scientific Research Applications
Synthesis and Characterization
Ethynylferrocene Compounds of 1,3,5-Tribromobenzene : This study discusses the synthesis of new compounds via palladium-catalyzed cross-coupling reactions, which are relevant to the broader field of organometallic chemistry and could potentially involve derivatives of 1-Bromo-4-(3-bromopropyl)benzene (Fink et al., 1997).
Synthesis of 1-Bromo-4-(3,7-Dimethyloctyl)Benzene : This paper presents the synthesis, characterization, and theoretical studies of a similar bromo-substituted benzene compound. Such research is crucial for the development of new materials, especially in the context of graphene nanoribbons (Patil et al., 2012).
Synthesis and Fluorescence Properties of 1-Bromo-4-(2,2-Diphenylvinyl) Benzene : This research focuses on the synthesis of a bromo-substituted benzene derivative and its fluorescence properties, which is essential in the development of new materials for optoelectronic applications (Liang Zuo-qi, 2015).
Chemical Reactions and Mechanisms
Maximally Inhibited Elimination of Kinetics : This study examines the gas-phase elimination kinetics of bromo-substituted benzene compounds, providing insight into reaction mechanisms and thermodynamics relevant to similar compounds (Chuchani & Martín, 1990).
Ring Halogenations of Polyalkylbenzenes : This research on ring halogenation techniques provides methodologies that could be applicable to 1-Bromo-4-(3-bromopropyl)benzene, enhancing our understanding of functional group transformations in aromatic compounds (Bovonsombat & Mcnelis, 1993).
Application of 1‐(3‐Bromo‐3,3‐difluoroprop‐1‐ynyl)Benzenes in Diels—Alder Reactions : This paper demonstrates the use of bromo-substituted benzenes in Diels-Alder reactions, a fundamental reaction type in organic synthesis that could be relevant for derivatives of 1-Bromo-4-(3-bromopropyl)benzene (Muzalevskiy et al., 2009).
Safety And Hazards
1-Bromo-4-(3-bromopropyl)benzene is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1-bromo-4-(3-bromopropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOADVRCIRXGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3-bromopropyl)benzene |
Synthesis routes and methods I
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Citations
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